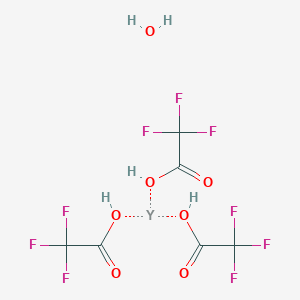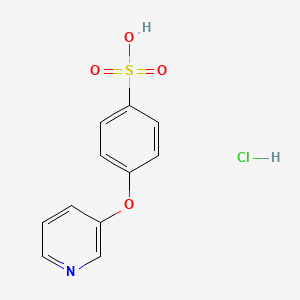
Yttrium(III) trifluoroacetate hydrate
Overview
Description
Yttrium(III) trifluoroacetate hydrate is a fluorinated yttrium compound with the molecular formula Y(CF3CO2)3·xH2O. It is commonly used in various scientific research fields, including proteomics, ceramics, glass manufacturing, laser materials, and phosphor production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(III) trifluoroacetate hydrate can be synthesized through the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH). The reaction typically involves dissolving yttrium oxide in an excess of trifluoroacetic acid, followed by evaporation of the solvent to obtain the desired product. The reaction can be represented as follows:
Y2O3+6CF3COOH→2Y(CF3CO2)3+3H2O
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Yttrium(III) trifluoroacetate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form yttrium fluoride (YF3) and other volatile products such as trifluoroacetic acid (CF3COOH), carbon dioxide (CO2), and carbon monoxide (CO).
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at temperatures up to 1000°C under an inert atmosphere (e.g., argon) or in the presence of oxygen.
Hydrolysis: Occurs at elevated temperatures (e.g., 630-655°C) in the presence of water vapor.
Major Products Formed
Scientific Research Applications
Yttrium(III) trifluoroacetate hydrate is widely used in various scientific research applications, including:
Proteomics Research: As a fluorinated yttrium compound, it is used in proteomics research to study protein structures and functions.
Ceramics and Glass Manufacturing: It is used as a precursor in the production of ceramics and glass materials, providing desirable properties such as thermal stability and transparency.
Laser Materials: It is used in the manufacture of laser materials, contributing to the development of high-performance lasers.
Phosphor Production: It is used in the production of phosphors, which are essential components in display technologies and lighting.
Mechanism of Action
The mechanism of action of yttrium(III) trifluoroacetate hydrate involves its decomposition and hydrolysis under specific conditions. During thermal decomposition, it releases trifluoroacetic acid and other volatile products, leading to the formation of yttrium fluoride. In the presence of water, it undergoes hydrolysis to form yttrium oxide and related compounds . These reactions are influenced by the molecular structure of the compound and the conditions under which they occur.
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) acetate hydrate: Similar to yttrium(III) trifluoroacetate hydrate but with acetate groups instead of trifluoroacetate groups.
Ytterbium(III) acetate hydrate: Another rare earth acetate compound with similar properties.
Scandium(III) acetate hydrate: A scandium-based acetate compound with similar applications.
Uniqueness
This compound is unique due to its fluorinated nature, which imparts specific properties such as high thermal stability and reactivity. This makes it particularly useful in applications requiring high-performance materials, such as laser manufacturing and phosphor production .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;yttrium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYFWTAMUWPTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F9O7Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304851-95-4 | |
| Record name | Yttrium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one](/img/structure/B8252542.png)

![Ethyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8252560.png)
![Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate](/img/structure/B8252567.png)
![3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester](/img/structure/B8252582.png)


![N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8252600.png)

![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)

![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)

